molecular formula C10H6ClN3 B11813582 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile

1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B11813582
M. Wt: 203.63 g/mol
InChI Key: KIHLAIQWKMYOEW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a chlorophenyl group attached to the imidazole ring, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile typically involves the reaction of 3-chlorobenzonitrile with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different core structure.

    3-Chloromethcathinone: Another chlorophenyl derivative with distinct pharmacological properties.

Uniqueness: 1-(3-Chlorophenyl)-1H-imidazole-4-carbonitrile is unique due to its imidazole core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

1-(3-chlorophenyl)imidazole-4-carbonitrile

InChI

InChI=1S/C10H6ClN3/c11-8-2-1-3-10(4-8)14-6-9(5-12)13-7-14/h1-4,6-7H

InChI Key

KIHLAIQWKMYOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=C2)C#N

Origin of Product

United States

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